molecular formula C13H18N2O3 B8791515 N-[(3-methylphenyl)carbamoyl]valine

N-[(3-methylphenyl)carbamoyl]valine

Cat. No. B8791515
M. Wt: 250.29 g/mol
InChI Key: BZPWDHCTIAIAJK-UHFFFAOYSA-N
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Patent
US05223529

Procedure details

(RS)-N-(3-Methylphenylcarbamo-yl)valine may be prepared in a manner similar to that described in Example 35 for the preparation of (RS)-N-(3-methylphenylcarbamoyl)phenylglycine, but starting with (RS)-valine (4.7 g), sodium hydrogen carbonate (3.36 g) and 3-methylphenyl isocyanate (5.14 cc). (RS)-N-(3-Methylphenylcarbamoyl)valine (6.6 g), m.p. 170° C., is thereby obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(RS)-N-(3-methylphenylcarbamoyl)phenylglycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Three
Quantity
3.36 g
Type
reactant
Reaction Step Four
Quantity
5.14 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1C=C([CH2+]=NC(C(O)=O)C(C)C)C=CC=1.[NH2:17][CH:18]([C:22]([OH:24])=[O:23])[CH:19]([CH3:21])[CH3:20].C(=O)([O-])O.[Na+].[CH3:30][C:31]1[CH:32]=[C:33]([N:37]=[C:38]=[O:39])[CH:34]=[CH:35][CH:36]=1>>[CH3:30][C:31]1[CH:32]=[C:33]([NH:37][C:38]([NH:17][CH:18]([C:22]([OH:24])=[O:23])[CH:19]([CH3:21])[CH3:20])=[O:39])[CH:34]=[CH:35][CH:36]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1)[CH2+]=NC(C(C)C)C(=O)O
Step Two
Name
(RS)-N-(3-methylphenylcarbamoyl)phenylglycine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4.7 g
Type
reactant
Smiles
NC(C(C)C)C(=O)O
Step Four
Name
Quantity
3.36 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
5.14 mL
Type
reactant
Smiles
CC=1C=C(C=CC1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)NC(=O)NC(C(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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